molecular formula C19H15ClN2O4 B6517887 7-chloro-2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902856-34-2

7-chloro-2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No.: B6517887
CAS No.: 902856-34-2
M. Wt: 370.8 g/mol
InChI Key: JSXFCLWEHURFMQ-UHFFFAOYSA-N
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Description

7-chloro-2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a complex organic compound belonging to the chromeno[2,3-d]pyrimidin-4-one family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting with the construction of the chromeno[2,3-d]pyrimidin-4-one core. One common approach is the condensation of 2,5-dimethoxyphenylamine with a suitable pyrimidinone derivative under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or acetonitrile, with a catalyst like p-toluenesulfonic acid to facilitate the formation of the chromeno[2,3-d]pyrimidin-4-one ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, would be crucial to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The presence of the chloro group allows for selective oxidation reactions, potentially leading to the formation of chlorinated derivatives.

  • Reduction: : Reduction reactions can be performed to convert the chloro group into a more reactive or functionalized group.

  • Substitution: : The dimethoxyphenyl group can participate in electrophilic substitution reactions, introducing new functional groups at the ortho or para positions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or neutral conditions.

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Electrophilic substitution reactions can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

  • Oxidation: : Formation of chlorinated derivatives, such as 7-chloro-2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one oxide.

  • Reduction: : Production of amines or other reduced derivatives.

  • Substitution: : Introduction of new functional groups, leading to derivatives with modified phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel chemical reactions.

Biology

In biological research, 7-chloro-2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one can be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into cellular processes and molecular mechanisms.

Medicine

The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may be harnessed for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism by which 7-chloro-2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. The chromeno[2,3-d]pyrimidin-4-one core can bind to enzymes or receptors, modulating their activity. The dimethoxyphenyl group enhances the compound's affinity for these targets, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,5-dimethoxyphenyl)acetamide

  • 7-chloro-2-(2,5-dimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

  • 2,5-dimethoxyphenyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Uniqueness

7-chloro-2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one stands out due to its unique chromeno[2,3-d]pyrimidin-4-one core, which is not present in the other listed compounds. This core structure imparts distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

IUPAC Name

7-chloro-2-(2,5-dimethoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-24-12-4-6-16(25-2)13(9-12)17-21-18(23)14-8-10-7-11(20)3-5-15(10)26-19(14)22-17/h3-7,9H,8H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXFCLWEHURFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=C(CC4=C(O3)C=CC(=C4)Cl)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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